molecular formula C21H26N2O B3395291 Acetylfentanyl CAS No. 3258-84-2

Acetylfentanyl

Cat. No.: B3395291
CAS No.: 3258-84-2
M. Wt: 322.4 g/mol
InChI Key: FYIUUQUPOKIKNI-UHFFFAOYSA-N

Description

Acetyl fentanyl-13C6 (hydrochloride): is a synthetic opioid analog of fentanyl, which is a potent analgesic. This compound is labeled with carbon-13 isotopes, making it useful as an internal standard in various analytical applications. Acetyl fentanyl is known for its high potency, being significantly more potent than morphine and heroin .

Mechanism of Action

Target of Action

Acetylfentanyl, an analog of fentanyl, is a potent opioid analgesic . It primarily targets the μ-opioid receptors , which play a crucial role in pain perception, reward, and addiction .

Mode of Action

As a μ-opioid receptor agonist , this compound binds to these receptors, mimicking the action of endogenous opioids . This binding inhibits adenylate cyclase activity, decreasing intracellular cAMP levels . The result is a decrease in the release of neurotransmitters such as GABA, leading to analgesic effects .

Biochemical Pathways

The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also occur, comprising glucuronide or sulfate conjugate formation . This compound has a major primarily inactive metabolite, acetyl norfentanyl, produced by N-dealkylation via CYP450 enzymes .

Pharmacokinetics

It’s known that the metabolic reactions can drastically diminish the agonistic activity of this compound . Exceptionally, β-hydroxylation maintains the activity at a level nearly equal to that of the parent drugs .

Result of Action

The binding of this compound to μ-opioid receptors leads to a decrease in the perception of pain, providing an analgesic effect . It also has the potential for producing addiction and severe adverse effects, including coma and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as alcohol or benzodiazepines, can enhance the effects of this compound and increase the risk of overdose . Additionally, the method of administration (oral, intravenous, etc.) can also impact its bioavailability and effects .

Safety and Hazards

Fentanyl and its analogs, including acetylfentanyl, are members of the class of drugs known as rapid-acting synthetic opioids that alleviate pain . Exposure to fentanyl may be fatal . The U.S. Drug Enforcement Administration (DEA) classifies fentanyl and some of its analogs as schedule II prescription drugs . These drugs have a high potential for abuse .

Future Directions

Acetylfentanyl is being used for non-medical purposes, although the incidence and prevalence of its abuse cannot be accurately estimated . It has been identified in confiscated material being trafficked illicitly in the United States, Europe, and Japan where it has been found as a white or pale-beige powder, in tablets and in nasal sprays, and in one report on blotting paper . At least eight countries have brought this compound under some level of control as an abused substance .

Biochemical Analysis

Biochemical Properties

Acetylfentanyl, the acetyl amide analog of fentanyl, interacts with various enzymes and proteins in the body . The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Cellular Effects

It is known that opioids like this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of other opioids. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that opioids like this compound can interact with transporters or binding proteins .

Subcellular Localization

It is known that opioids like this compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl fentanyl-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the fentanyl structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of acetyl fentanyl-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is essential for the production of this isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions: Acetyl fentanyl-13C6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Acetyl fentanyl-13C6 (hydrochloride) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices .

Properties

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUUQUPOKIKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186275
Record name Acetylfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3258-84-2
Record name Acetylfentanyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3258-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylfentanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYLFENTANYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZ28538KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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